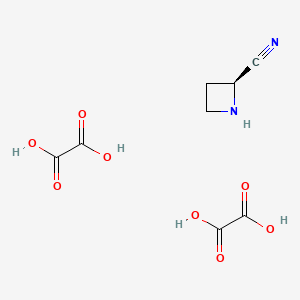
rel-(S)-Azetidine-2-carbonitrile hemioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(S)-Azetidine-2-carbonitrile hemioxalate: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of a nitrile group and the hemioxalate salt form further enhances its chemical reactivity and solubility, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rel-(S)-Azetidine-2-carbonitrile hemioxalate typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a β-amino nitrile with a suitable electrophile to form the azetidine ring. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. The hemioxalate salt form is achieved by treating the azetidine-2-carbonitrile with oxalic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: rel-(S)-Azetidine-2-carbonitrile hemioxalate undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: rel-(S)-Azetidine-2-carbonitrile hemioxalate is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It can be used to design new drugs or study enzyme interactions.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of rel-(S)-Azetidine-2-carbonitrile hemioxalate involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The azetidine ring’s strained structure makes it a reactive intermediate in various chemical reactions, facilitating the formation of new bonds and products.
Comparación Con Compuestos Similares
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group instead of a nitrile group.
Azetidine-2-thione: Contains a thione group, offering different reactivity compared to the nitrile group.
Azetidine-2-amine: Features an amine group, providing different chemical properties and applications.
Uniqueness: rel-(S)-Azetidine-2-carbonitrile hemioxalate stands out due to its nitrile group and hemioxalate salt form, which enhance its solubility and reactivity. These properties make it a versatile compound for various scientific and industrial applications, distinguishing it from other azetidine derivatives.
Propiedades
Fórmula molecular |
C8H10N2O8 |
|---|---|
Peso molecular |
262.17 g/mol |
Nombre IUPAC |
(2S)-azetidine-2-carbonitrile;oxalic acid |
InChI |
InChI=1S/C4H6N2.2C2H2O4/c5-3-4-1-2-6-4;2*3-1(4)2(5)6/h4,6H,1-2H2;2*(H,3,4)(H,5,6)/t4-;;/m0../s1 |
Clave InChI |
HJAIIQQTVAHBNW-FHNDMYTFSA-N |
SMILES isomérico |
C1CN[C@@H]1C#N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
SMILES canónico |
C1CNC1C#N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















